molecular formula C8H5FO3 B13200039 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one

6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one

Cat. No.: B13200039
M. Wt: 168.12 g/mol
InChI Key: DQFHMJDWXVEDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a fluorine atom attached to the benzodioxin ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one typically involves the reaction of fluorinated precursors with benzodioxin intermediates. One common method includes the fluorination of 2,4-dihydro-1,3-benzodioxin-2-one using fluorinating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzodioxins .

Scientific Research Applications

6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biological effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one is unique due to its specific fluorine substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds .

Properties

Molecular Formula

C8H5FO3

Molecular Weight

168.12 g/mol

IUPAC Name

6-fluoro-4H-1,3-benzodioxin-2-one

InChI

InChI=1S/C8H5FO3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-3H,4H2

InChI Key

DQFHMJDWXVEDHO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)F)OC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.